molecular formula C13H11ClO2 B2365495 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one CAS No. 400087-29-8

3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one

Cat. No. B2365495
M. Wt: 234.68
InChI Key: RRQVCLCAYYEXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one” is likely an organic compound due to the presence of carbon ©, hydrogen (H), and oxygen (O) atoms in its structure. The “4-chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached to the 4th carbon of the benzene ring. The “2-methyl-4H-pyran-4-one” part suggests a pyran ring (a six-membered ring with one oxygen atom and five carbon atoms) with a methyl group (CH3) attached to the 2nd carbon and a ketone functional group (=O) at the 4th carbon .


Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic benzene ring of the 4-chlorobenzyl group and the six-membered pyran ring of the 2-methyl-4H-pyran-4-one group. The chlorine atom would be attached to the benzene ring, and the methyl and ketone groups would be attached to the pyran ring .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the chlorine atom on the benzyl group could be substituted in a nucleophilic substitution reaction . The ketone group could undergo reactions typical of carbonyl compounds, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ketone group and the polarizable chlorine atom could influence its solubility, boiling point, and melting point .

Scientific Research Applications

Structural and Molecular Properties

3-(4-Chlorobenzyl)-2-methyl-4H-pyran-4-one belongs to a class of compounds known as 4H-pyran-4-ones, which have diverse applications in scientific research. These compounds exhibit unique structural and molecular characteristics. For example, in a study by Sharmila et al. (2017), a derivative of 3,4-dihydro-2H-pyran-4-one demonstrated specific dihedral angles and weak methyl-C—H⋯O(ring carbon­yl) contacts, forming a three-dimensional network in its crystal structure (Sharmila et al., 2017).

Synthesis and Chemical Reactions

These compounds are often synthesized for their biological properties and as intermediates in the production of other complex organic compounds. Shahrisa et al. (2000) described a novel method for synthesizing 4H-pyran-4-one derivatives, highlighting the compound's value in producing fungicides, herbicides, and treatments for hypersensitivity conditions (Shahrisa et al., 2000). Additionally, Yamamoto and Sugiyama (1975) explored the formation of metalated products with 2-methyl-4H-pyran-4-ones, showcasing their reactivity in forming alkylated or condensed products (Yamamoto & Sugiyama, 1975).

Applications in Material Science

In material science, these compounds have shown potential in applications like corrosion inhibition. A study by El Hattak et al. (2021) demonstrated that pyran-2-one derivatives effectively inhibited corrosion on mild steel in acidic media, illustrating their practical utility in industrial settings (El Hattak et al., 2021).

Potential in Medicinal Chemistry

In medicinal chemistry, derivatives of 4H-pyran-4-one are researched for their potential biomedical applications. Elinson et al. (2013) reported the formation of pyrano[4,3-b]pyran systems, which are promising compounds for biomedical applications, through an electrocatalytic multicomponent reaction (Elinson et al., 2013).

Safety And Hazards

As with any chemical compound, handling “3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. For example, it could be interesting to investigate its potential biological activity given the known activities of many benzyl and pyran compounds .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-methylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c1-9-12(13(15)6-7-16-9)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQVCLCAYYEXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.